Product packaging for MitoBloCK-10(Cat. No.:)

MitoBloCK-10

Cat. No.: B12442841
M. Wt: 293.28 g/mol
InChI Key: QDYQZMWFIYLMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MitoBloCK-10 (MB-10) is a first-in-class, small-molecule modulator that attenuates the Protein-Associated Motor (PAM) complex by specifically targeting Translocase of Inner Mitochondrial Membrane 44 (TIMM44). It acts by binding to a specific pocket in the C-terminal domain of TIMM44, thereby inhibiting its interaction with mitochondrial precursor proteins and the co-chaperone Hsp70. This mechanism effectively disrupts the TIM23 import pathway, which is essential for transporting proteins from the cytosol into the mitochondrial matrix. By blocking this crucial import process, MB-10 disrupts mitochondrial function, leading to downstream effects such as mitochondrial depolarization, oxidative stress, and a reduction in cellular ATP levels. The primary research value of this compound lies in its utility as a chemical probe to dissect the complexities of mitochondrial protein import and homeostasis. Recent investigations have expanded its application into cancer research, where it has demonstrated significant anti-proliferative and cytotoxic effects in various cancer models, including bladder cancer and glioma. Studies show that MB-10 induces apoptosis and cell cycle arrest in malignant cells, often while sparing normal primary cells. These effects are linked to its ability to inhibit the Akt-mTOR signaling pathway following mitochondrial disruption. The compound thus serves as a valuable tool for studying mitochondrial biology and exploring novel therapeutic strategies for cancer and other diseases linked to mitochondrial dysfunction. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8FN3O3S B12442841 MitoBloCK-10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8FN3O3S

Molecular Weight

293.28 g/mol

IUPAC Name

3-fluoro-N-[(5-nitrothiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C12H8FN3O3S/c13-9-3-1-2-8(6-9)12(17)15-14-7-10-4-5-11(20-10)16(18)19/h1-7H,(H,15,17)

InChI Key

QDYQZMWFIYLMNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Mitoblock 10 As a Molecular Probe for Mitochondrial Translocase Activity

Identification and Classification of MitoBloCK-10 as a Small Molecule Modulator

This compound, also known as MB-10, was identified through a genetic screen designed to find small molecules that disrupt mitochondrial protein import. nih.gov It is classified as a small molecule modulator, the first of its kind to specifically attenuate the activity of the protein-associated motor (PAM) complex. nih.govmedchemexpress.comglpbio.combiorbyt.comtargetmol.comlifetechindia.comfishersci.commedchemexpress.com This compound has been shown to inhibit the import of mitochondrial proteins that utilize the TIM23 translocon, a critical pathway for proteins destined for the mitochondrial matrix and inner membrane. nih.govprobechem.com The "MitoBloCK" nomenclature originates from "Mitochondrial import Blockers of the Carla Koehler laboratory". researchgate.netmdpi.com

Specific Molecular Targeting by this compound

This compound exhibits a high degree of specificity in its molecular interactions, primarily targeting a key component of the mitochondrial import machinery.

Attenuation of Protein-Associated Motor (PAM) Complex Activity

The primary mechanism of action for this compound is the attenuation of the PAM complex's activity. nih.govmedchemexpress.comglpbio.combiorbyt.comtargetmol.comlifetechindia.comfishersci.commedchemexpress.com The PAM complex is essential for driving the translocation of proteins across the mitochondrial inner membrane. By inhibiting this complex, this compound effectively blocks the import of specific precursor proteins into the mitochondrial matrix. nih.govrupress.org This inhibitory action is crucial for its function as a molecular probe, allowing researchers to study the consequences of impaired PAM complex function. biorxiv.orgresearchgate.netbiorxiv.org

Interaction with Translocase of Inner Mitochondrial Membrane 44 (TIMM44)

At the heart of its mechanism, this compound directly interacts with the Translocase of Inner Mitochondrial Membrane 44 (TIMM44), a central component of the PAM complex. nih.govnih.govnih.govthno.org This interaction is highly specific, occurring within a distinct pocket in the C-terminal domain of TIMM44. nih.govresearchgate.netnih.govnih.govthno.org This specific binding is the molecular basis for the compound's inhibitory effects on mitochondrial protein import. nih.govnih.govthno.org

This compound's interaction with TIMM44 has profound functional consequences. It specifically inhibits the binding of TIMM44 to both incoming precursor proteins and the mitochondrial heat shock protein 70 (mtHsp70). nih.govmedchemexpress.comglpbio.comlifetechindia.comfishersci.commedchemexpress.comprobechem.comresearchgate.net This disruption is critical, as the coordinated binding of the precursor and the ATP-dependent action of mtHsp70 are necessary to drive the protein through the import channel. nih.gov Notably, this compound does not appear to disrupt the interaction of TIMM44 with other components of the PAM complex, such as Pam16 and Pam18, highlighting the specificity of its action. nih.gov

Table 1: Effects of this compound on TIMM44 Interactions

Interacting Partner Effect of this compound Reference
Precursor Protein Inhibits Binding nih.govmedchemexpress.comglpbio.comlifetechindia.comfishersci.commedchemexpress.comprobechem.comresearchgate.net
Hsp70 Inhibits Binding nih.govmedchemexpress.comglpbio.comlifetechindia.comfishersci.commedchemexpress.comprobechem.comresearchgate.net
Pam16 No Disruption nih.gov
Pam18 No Disruption nih.gov

Molecular docking and dynamics modeling have provided valuable insights into the structural basis of the this compound-TIMM44 interaction. nih.govresearchgate.net These studies reveal that this compound binds to a specific pocket located in the C-terminal domain of TIMM44. nih.govresearchgate.netnih.govnih.govthno.org This binding site is distinct from other known functional sites on TIMM44. researchgate.net The structural conservation of this binding pocket between yeast and human TIMM44 suggests that the inhibitory effects of this compound are likely conserved across species. biorxiv.org

Further evidence for the specific targeting of TIMM44 by this compound comes from studies of resistance-conferring mutations. Mutations located within the α4 helix of the C-terminal domain of Tim44 have been shown to grant resistance to the effects of this compound. nih.govprobechem.com This finding strongly supports the notion that this region is the direct binding site for the small molecule and is critical for its inhibitory activity. nih.govprobechem.com

Table 2: TIMM44 Mutations Conferring Resistance to this compound

Mutation Location Effect Reference
T290S C-terminal domain (α4 helix) Confers resistance nih.gov
I297V C-terminal domain (α4 helix) Confers resistance nih.gov
H292Y C-terminal domain (α4 helix) Confers resistance nih.gov
W417Y C-terminal domain Confers resistance nih.gov

Cellular and Subcellular Consequences of Mitoblock 10 Treatment

Effects on Mitochondrial Bioenergetics and Redox State

MitoBloCK-10 significantly impacts the energy-producing and redox-balancing functions of mitochondria. focusbiomolecules.comresearchgate.netnih.gov

Induction of Mitochondrial Dysfunction

Treatment with this compound leads to mitochondrial dysfunction. focusbiomolecules.comresearchgate.netnih.gov This is primarily because it acts as a blocker of the translocase of inner mitochondrial membrane 44 (TIMM44), a protein essential for maintaining the function and integrity of mitochondria. focusbiomolecules.comresearchgate.net By inhibiting TIMM44, this compound disrupts the import of proteins into the mitochondrial matrix, a process crucial for normal mitochondrial activities. glpbio.comthno.orgprobechem.com Studies in various cell types, including endothelial and bladder cancer cells, have demonstrated that exposure to this compound results in impaired mitochondrial functions. focusbiomolecules.comresearchgate.netresearchgate.net

Mitochondrial Depolarization

A key consequence of this compound treatment is the depolarization of the mitochondrial membrane. caymanchem.comnih.govresearchgate.net This loss of membrane potential has been observed in primary human bladder cancer cells and human glioma cells following exposure to the compound. caymanchem.comresearchgate.netthno.org The maintenance of mitochondrial membrane potential is critical for many mitochondrial processes, including ATP synthesis.

Reduction in Adenosine (B11128) Triphosphate (ATP) Production

Consistent with its effects on mitochondrial function and membrane potential, this compound causes a significant decrease in the production of adenosine triphosphate (ATP), the primary energy currency of the cell. caymanchem.comnih.govresearchgate.net This reduction in ATP levels has been documented in several studies involving different cell types, such as bladder cancer cells, endothelial cells, and glioma cells. caymanchem.comresearchgate.netnih.govresearchgate.netthno.org The impairment of ATP synthesis is a direct consequence of the disruption of the mitochondrial protein import machinery and subsequent mitochondrial dysfunction. researchgate.netthno.org

Elevation of Reactive Oxygen Species (ROS) Levels

Treatment with this compound has been shown to increase the levels of reactive oxygen species (ROS) within cells. caymanchem.comnih.govresearchgate.net This elevation of ROS, a form of oxidative stress, has been observed in primary human bladder cancer cells, endothelial cells, and glioma cells. caymanchem.comnih.govresearchgate.netthno.org The accumulation of ROS can lead to cellular damage and trigger apoptotic pathways.

Impact on Cellular Viability and Proliferation

In primary human bladder cancer cells and the T24 cell line, this compound has been shown to inhibit cell viability and proliferation. researchgate.net Similarly, in primary human glioma cells, the compound robustly inhibits cell viability and proliferation. thno.org Studies on HeLa cells also demonstrated a dose-dependent decrease in cell viability upon treatment with this compound, with an IC50 of 17.2 μM. medchemexpress.comnih.gov Furthermore, in human umbilical vein endothelial cells (HUVECs), this compound inhibited cell proliferation. nih.gov

Table 1: Effects of this compound on Cellular Viability and Proliferation

Cell Type Observed Effect Reference
Primary Human Bladder Cancer Cells Inhibition of cell viability and proliferation researchgate.net
T24 (Bladder Cancer Cell Line) Inhibition of cell viability and proliferation researchgate.net
Primary Human Glioma Cells Inhibition of cell viability and proliferation thno.org
HeLa Cells Inhibition of cell viability (IC50 = 17.2 μM) medchemexpress.comnih.gov
HUVECs Inhibition of cell proliferation nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
MitoBloCK-6
MitoBloCK-1
Adenosine Triphosphate (ATP)

Inhibition of Cell Viability in Various Cell Lines

This compound has demonstrated a potent ability to inhibit the viability of various cancer cell lines. This effect is largely attributed to its disruption of mitochondrial protein import, which is crucial for maintaining mitochondrial function and, consequently, cell survival. researchgate.netnih.gov Research has shown that by inhibiting TIMM44, this compound effectively compromises the integrity and function of mitochondria. researchgate.net

The inhibitory concentration (IC50) of this compound, which represents the concentration of the drug required to inhibit the viability of 50% of the cells, has been determined in several cell lines. For instance, in HeLa cells, the IC50 was found to be 17.2 µM after 24 hours of treatment. medchemexpress.com In studies involving bladder cancer, this compound exhibited potent anti-cancer activity in both patient-derived primary bladder cancer cells and the immortalized T24 cell line. researchgate.net While specific IC50 values for these bladder cancer cells are part of ongoing research, the compound's effectiveness in reducing their viability is evident. researchgate.net

It is noteworthy that the cytotoxic effects of this compound appear to be selective for cancer cells. Studies have shown that it does not provoke cytotoxicity in primary bladder epithelial cells, suggesting a therapeutic window for its potential application. researchgate.net The inhibition of cell viability is a direct consequence of the mitochondrial dysfunction induced by this compound, which includes mitochondrial depolarization, a decrease in ATP levels, and an increase in reactive oxygen species (ROS). caymanchem.comresearchgate.net

Table 1: IC50 Values of this compound in Various Cell Lines

Cell Line IC50 Value (µM) Reference
HeLa 17.2 medchemexpress.com
Bladder Cancer (Primary) Potent Inhibition researchgate.net
T24 (Bladder Cancer) Potent Inhibition researchgate.net

Suppression of Cell Proliferation

In addition to reducing cell viability, this compound actively suppresses the proliferation of cancer cells. researchgate.netnih.gov This anti-proliferative effect is a key aspect of its potential as an anti-cancer agent. The mechanism behind this suppression is linked to its primary function as a TIMM44 inhibitor. By disrupting mitochondrial protein import, this compound hinders the metabolic processes that fuel rapid cell division. frontiersin.org

In human umbilical vein endothelial cells (HUVECs), treatment with this compound led to a significant inhibition of cell proliferation, as demonstrated by a reduction in EdU-positive nuclei. nih.gov Similarly, in both primary and immortalized bladder cancer cells, this compound demonstrated a marked ability to inhibit cell proliferation. researchgate.net This effect is consistent with the observation that cancer cells, which often have high rates of mitochondrial biogenesis and oxidative metabolism, are particularly vulnerable to disruptions in mitochondrial function. frontiersin.org

The suppression of proliferation is also linked to the compound's ability to induce cell cycle arrest, which is discussed in a later section. researchgate.net By halting the cell cycle, this compound prevents cancer cells from entering the phases of division, thereby curtailing tumor growth. researchgate.net

Modulation of Cell Death and Survival Pathways

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. researchgate.netsapphire-usa.com This is a critical mechanism for its anti-cancer activity. The induction of apoptosis by this compound is primarily mediated through the intrinsic, or mitochondrial, pathway. abcam.cn By inhibiting TIMM44 and disrupting mitochondrial function, this compound triggers a series of events that lead to the activation of the apoptotic cascade. researchgate.net

Key events in this process include mitochondrial depolarization, the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspases. caymanchem.comabcam.cnnih.gov In primary human bladder cancer cells, treatment with 25 µM this compound was shown to induce apoptosis. caymanchem.com This was further confirmed in studies on both patient-derived primary bladder cancer cells and the T24 cell line, where the compound induced apoptosis, as evidenced by TUNEL staining assays. researchgate.net

The apoptotic effect of this compound is also observed in other cell types. For example, it has been shown to induce cardiac apoptosis in zebrafish embryos at a concentration of 10 µM. caymanchem.comsapphire-usa.com The ability of this compound to selectively induce apoptosis in cancer cells while sparing normal cells, as seen in the case of primary bladder epithelial cells, underscores its therapeutic potential. researchgate.net

Regulation of Cell Cycle Progression (e.g., G1 arrest)

This compound has been shown to regulate cell cycle progression, notably by inducing a G1 phase arrest in cancer cells. caymanchem.comresearchgate.net The cell cycle is a tightly controlled process that governs cell division, and its dysregulation is a hallmark of cancer. By halting the cell cycle at the G1 checkpoint, this compound prevents cancer cells from proceeding to the S phase, where DNA replication occurs, thereby inhibiting their proliferation. ebi.ac.ukebi.ac.uk

In primary human bladder cancer cells, treatment with 25 µM this compound resulted in cell cycle arrest at the G1 phase. caymanchem.com This finding was corroborated in a broader study on bladder cancer, which demonstrated that the TIMM44 blocker induced cell cycle arrest in both patient-derived primary cells and the T24 cell line. researchgate.net The mechanism underlying this G1 arrest is likely linked to the disruption of mitochondrial function and the subsequent activation of cell cycle checkpoint pathways that sense cellular stress. researchgate.netnih.gov

Influence on Cellular Motility and Angiogenesis

Inhibition of Cell Migration and Invasion

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, a process known as metastasis. This compound has been shown to effectively inhibit these processes in various cancer and endothelial cells. researchgate.netnih.govnih.gov This anti-migratory and anti-invasive activity is a significant component of its potential as a therapeutic agent.

In primary human bladder cancer cells, a concentration of 25 µM this compound was sufficient to inhibit both cell migration and invasion. caymanchem.com This was confirmed in further studies on bladder cancer cells, where the compound's ability to suppress motility was demonstrated using Transwell assays. researchgate.net The inhibition of cell motility is attributed to the disruption of mitochondrial function, which is essential for providing the energy required for these dynamic cellular processes. researchgate.net

Furthermore, in the context of angiogenesis, the formation of new blood vessels that supply tumors with nutrients, this compound has also shown inhibitory effects. In HUVECs, treatment with the compound suppressed in vitro cell migration and invasion, which are crucial steps in angiogenesis. nih.govresearchgate.net This suggests that this compound not only targets the cancer cells directly but may also interfere with the development of the tumor microenvironment. nih.govnih.gov

Table 2: Summary of Cellular Effects of this compound

Cellular Process Effect of this compound Affected Cell Lines References
Cell Viability Inhibition HeLa, Bladder Cancer (Primary & T24) researchgate.netmedchemexpress.com
Cell Proliferation Suppression Bladder Cancer (Primary & T24), HUVECs researchgate.netnih.gov
Apoptosis Induction Bladder Cancer (Primary & T24), Zebrafish Embryos caymanchem.comresearchgate.netsapphire-usa.com
Cell Cycle G1 Arrest Bladder Cancer (Primary & T24) caymanchem.comresearchgate.net

Suppression of Angiogenic Activity in Endothelial Cells

This compound, a known blocker of the Translocase of Inner Mitochondrial Membrane 44 (TIMM44), has been shown to suppress angiogenic activity in various types of endothelial cells. nih.govfocusbiomolecules.com Research demonstrates that treatment with this compound induces mitochondrial dysfunction, which in turn leads to the inhibition of key processes required for angiogenesis. nih.govresearchgate.netdntb.gov.ua

In studies involving Human Umbilical Vein Endothelial Cells (HUVECs), human retinal microvascular endothelial cells, and hCMEC/D3 brain endothelial cells, application of this compound resulted in a marked suppression of angiogenic activities. nih.gov Specifically, the compound was observed to inhibit endothelial cell proliferation, migration, and the formation of capillary-like tubes in vitro. nih.govresearchgate.net This anti-angiogenic effect is linked to the disruption of mitochondrial functions essential for endothelial cell activity. nih.govdntb.gov.ua Furthermore, in vivo studies using adult mouse retinas have confirmed these findings, where intravitreous injection of this compound inhibited retinal angiogenesis and induced oxidative injury. nih.gov

Table 1: Effects of this compound on Angiogenic Processes in Endothelial Cells

Endothelial Cell TypeObserved EffectSpecific Process InhibitedReference
Human Umbilical Vein Endothelial Cells (HUVECs)Suppression of Angiogenic ActivityProliferation, Migration, Capillary Tube Formation nih.govresearchgate.net
Human Retinal Microvascular Endothelial CellsSuppression of Angiogenic ActivityProliferation, Migration, Capillary Tube Formation nih.gov
hCMEC/D3 Brain Endothelial CellsSuppression of Angiogenic ActivityProliferation, Migration, Capillary Tube Formation nih.gov
Adult Mouse Retinal Endothelial Cells (in vivo)Inhibition of Retinal AngiogenesisVascular Growth nih.gov

Effects on Mitochondrial Quality Control Mechanisms

This compound exerts significant influence over mitochondrial quality control, primarily by modulating the activity of TIMM44, a critical component of the mitochondrial protein import machinery. biorxiv.orgresearchgate.netbiorxiv.org These effects are particularly prominent in the context of mitophagy, the selective degradation of damaged mitochondria. biorxiv.orgescholarship.org

The PINK1/Parkin pathway is a primary mechanism for clearing dysfunctional mitochondria. biorxiv.orgresearchgate.netescholarship.org this compound has been identified as a small molecule probe that can elucidate the role of TIMM44 within this pathway. biorxiv.orgbiorxiv.org When mitophagy is induced, for example by using uncouplers that dissipate the mitochondrial membrane potential, this compound treatment alters the trafficking of PINK1. biorxiv.orgresearchgate.net This intervention ultimately impairs the progression of mitophagy. biorxiv.orgresearchgate.netbiorxiv.org It is noteworthy that while this compound affects PINK1 trafficking in depolarized mitochondria, it does not inhibit the import or degradation of PINK1 in healthy, energized mitochondria. biorxiv.orgresearchgate.netbiorxiv.org

A critical initiating step in mitophagy is the accumulation of full-length PINK1 on the outer mitochondrial membrane (OMM) of damaged mitochondria. biorxiv.org Research has shown that this compound treatment inhibits this accumulation when the mitochondrial membrane potential is compromised by uncouplers such as CCCP or valinomycin. biorxiv.org This effect is not due to an inhibition of the initial import of PINK1 into the mitochondria. biorxiv.org Specifically, in the presence of the proteasome inhibitor MG132, which causes an accumulation of cleaved PINK1, the levels of this cleaved form were identical in cells treated with this compound compared to controls, indicating that the import process itself in healthy mitochondria is unaffected. biorxiv.org However, upon mitochondrial depolarization, this compound's interference with TIMM44 activity prevents the stable accumulation of PINK1 on the OMM, a necessary step for signaling downstream events. biorxiv.orgresearchgate.net

Following PINK1 accumulation on the OMM, the cytosolic E3 ubiquitin ligase Parkin is recruited to the damaged mitochondria to initiate their clearance. biorxiv.orgescholarship.org By inhibiting PINK1 accumulation, this compound consequently impairs the recruitment of Parkin to these uncoupled mitochondria. biorxiv.orgresearchgate.netbiorxiv.org Studies using HeLa cells showed that pretreatment with this compound before inducing mitochondrial damage resulted in a decreased association of PINK1 with the TOM complex and subsequently impaired Parkin recruitment. biorxiv.orgresearchgate.net This disruption significantly impedes the progression of mitophagy. biorxiv.org

Table 2: Summary of this compound's Impact on the PINK1/Parkin Mitophagy Pathway

Pathway StepEffect of this compound TreatmentMechanism/ObservationReference
PINK1 Accumulation on OMM (in damaged mitochondria)InhibitedAlters PINK1 trafficking and inhibits its association with the TOM complex upon mitochondrial depolarization. biorxiv.orgresearchgate.net
Parkin Recruitment to MitochondriaImpairedAs a direct consequence of inhibited PINK1 accumulation, the recruitment of Parkin is blocked or delayed. biorxiv.orgresearchgate.netbiorxiv.org
Mitochondrial Clearance (Mitophagy)Slowed / ImpededThe overall process of degrading damaged mitochondria is significantly delayed. biorxiv.org
PINK1 TranscriptionNo EffectThe compound does not alter the gene expression or transcription of PINK1. biorxiv.org

Preclinical Research Applications and Disease Model Studies of Mitoblock 10

MitoBloCK-10 in Cancer Research Models

The reliance of cancer cells on mitochondrial function for survival and proliferation makes mitochondria an attractive target for therapeutic intervention. researchgate.netresearchgate.net this compound's ability to disrupt these processes has been explored in several bladder cancer models.

Inhibition of Bladder Cancer Cell Growth In Vitro

Studies have demonstrated that this compound exhibits potent anti-cancer activity in bladder cancer cells in vitro. researchgate.netresearchgate.net Research has shown that TIMM44 expression is significantly elevated in human bladder cancer tissues and cell lines. researchgate.net In both patient-derived primary bladder cancer cells and the immortalized T24 cell line, this compound has been shown to inhibit cell viability, proliferation, and motility. researchgate.netresearchgate.net

The compound induces apoptosis (programmed cell death) and causes cell cycle arrest, primarily at the G1 phase. caymanchem.comresearchgate.net This is achieved through the disruption of mitochondrial functions, leading to mitochondrial depolarization, a decrease in ATP levels, and an increase in reactive oxygen species (ROS). caymanchem.comresearchgate.net Interestingly, the cytotoxic effects of this compound appear to be selective for cancer cells, as it did not show significant toxicity in primary bladder epithelial cells. researchgate.net The anti-cancer effects of this compound could be mitigated by the addition of exogenous ATP or the antioxidant N-Acetyl Cysteine, highlighting the central role of mitochondrial disruption in its mechanism of action. researchgate.net

Table 1: In Vitro Effects of this compound on Bladder Cancer Cells

Cell Type Effect of this compound Key Findings
Patient-Derived Primary Bladder Cancer Cells Inhibition of viability, proliferation, and motility. researchgate.netresearchgate.net Induces apoptosis and G1 cell cycle arrest. caymanchem.comresearchgate.net
T24 Bladder Cancer Cell Line Potent anti-cancer activity. researchgate.net Disrupts mitochondrial function, leading to depolarization, decreased ATP, and increased ROS. caymanchem.comresearchgate.net
Primary Bladder Epithelial Cells No significant cytotoxicity. researchgate.net Demonstrates selectivity for cancer cells.

Preclinical In Vivo Efficacy in Bladder Cancer Xenograft Models

The promising in vitro results have been corroborated by in vivo studies using bladder cancer xenograft models in nude mice. researchgate.netresearchgate.net Intraperitoneal injection of this compound was found to significantly impede the growth of bladder cancer xenografts. researchgate.netresearchgate.net

Analysis of the treated xenograft tissues revealed the same molecular signatures observed in vitro, including evidence of oxidative stress, ATP reduction, and apoptosis. researchgate.net Furthermore, these studies also showed inhibition of the Akt-S6K1 signaling pathway, which is crucial for cell growth and proliferation. researchgate.net These findings underscore the potential of targeting TIMM44 with this compound as a therapeutic strategy for bladder cancer.

Patient-Derived Xenograft (PDX) Mouse Models of Bladder Cancer

Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, are considered more representative of human tumor biology than traditional cell line-based xenografts. nih.gov In a bladder cancer PDX mouse model, administration of this compound resulted in a decrease in tumor volume. caymanchem.comcaymanchem.com This demonstrates the efficacy of this compound in a more clinically relevant preclinical model, further supporting its potential for translation into clinical settings. nih.gov

This compound in Cardiovascular and Developmental Biology Models

The zebrafish (Danio rerio) has become a valuable vertebrate model for studying development and disease, including cardiovascular disorders, due to its genetic similarity to humans and transparent embryos that allow for real-time observation of organ development. mdpi.commdpi.com

Impairment of Cardiac Development in Zebrafish Embryos

Research has shown that TIMM44 is essential for normal cardiac development in zebrafish. nih.gov When zebrafish embryos were exposed to this compound, they exhibited significant impairment in heart development. nih.gov This was characterized by excessive pericardial effusion, a condition indicative of dilated cardiomyopathy. nih.gov Furthermore, the compound induced cardiac apoptosis in these embryos. caymanchem.com These findings highlight the critical role of the TIMM44-mediated mitochondrial protein import pathway in the proper formation and function of the heart. nih.gov

Induction of Dorsal Curvature in Zebrafish Embryos

In addition to its effects on cardiac development, treatment of zebrafish embryos with this compound also resulted in a distinct morphological change: dorsal body curvature. caymanchem.comnih.gov This phenotype, where the body axis curves upwards, has been associated with disruptions in muscle contraction and signaling pathways within the developing embryo. researchgate.net The induction of this specific curvature by this compound further illustrates the widespread importance of mitochondrial function in various developmental processes beyond the heart. caymanchem.comnih.gov

Table 2: Effects of this compound on Zebrafish Embryos

Developmental Aspect Observed Effect of this compound Significance
Cardiac Development Impaired heart development, pericardial effusion, cardiac apoptosis. caymanchem.comnih.gov Demonstrates the essential role of TIMM44 in heart formation. nih.gov
Body Axis Formation Induction of dorsal curvature. caymanchem.comnih.gov Suggests a broader role for mitochondrial protein import in embryonic development.

This compound in Ocular and Angiogenesis Research

This compound's role as an inhibitor of mitochondrial function has made it a valuable agent for studying diseases characterized by abnormal blood vessel growth (angiogenesis), particularly in the eye.

Research in mouse models has demonstrated that this compound directly impacts the retinal environment by inducing oxidative stress and altering capillary structure. Intravitreal administration of this compound was found to increase levels of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation and oxidative damage. caymanchem.com Concurrently, it reduced the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) and led to an increase in the number of acellular capillaries, which are non-perfused, degenerated capillary structures. caymanchem.combioscience.co.uk These findings highlight this compound's capacity to create a state of oxidative stress and vascular damage in the retina, mimicking conditions seen in diabetic retinopathy and other retinal vascular diseases.

Model SystemThis compound EffectKey FindingsReference
Mouse RetinaInduction of Oxidative StressIncreased TBARS levels, Reduced SOD activity caymanchem.com
Mouse RetinaAlteration of Capillary StructureIncreased number of acellular capillaries caymanchem.com

This compound functions as a blocker of TIMM44, a protein essential for mitochondrial integrity and function in endothelial cells. nih.govresearchgate.net Studies have shown that the integrity of mitochondria in endothelial cells is crucial for angiogenesis. nih.govdntb.gov.ua In adult mouse retinas, the specific knockdown of TIMM44 in endothelial cells resulted in inhibited retinal angiogenesis, characterized by vascular leakage and the growth of acellular capillaries. nih.govresearchgate.netdntb.gov.ua

The administration of this compound into the vitreous of mice produced similar effects, causing oxidative injury and inhibiting retinal angiogenesis. nih.govresearchgate.netdntb.gov.ua By targeting TIMM44, this compound disrupts mitochondrial functions in endothelial cells, leading to reduced cell proliferation and migration, which are key processes in the formation of new blood vessels. nih.govresearchgate.net This makes this compound a significant tool for studying the mechanisms of retinal angiogenesis and for investigating potential therapeutic strategies for diseases involving abnormal blood vessel growth. nih.govresearchgate.netdntb.gov.ua

This compound as a Tool for Fundamental Mitochondrial Biology Studies

Beyond its applications in disease models, this compound is instrumental in dissecting the fundamental mechanisms of mitochondrial protein import.

In yeast models, this compound has been shown to be an effective inhibitor of mitochondrial protein import. Specifically, at a concentration of 100 µM, it blocks the import of cytochrome c1 into the mitochondrial intermembrane space. caymanchem.combioscience.co.uksapphire-usa.com Cytochrome c1 is a substrate of the TIM23 import pathway. nih.gov By inhibiting the import of substrates like cytochrome c1, this compound serves as a valuable chemical probe to investigate the dynamics and components of the TIM23 translocon, supporting a "single-entity" model where the motor component TIMM44 is required for the import of laterally sorted precursor proteins. nih.gov

Model SystemTarget ProcessThis compound EffectReference
Yeast (Saccharomyces cerevisiae)Cytochrome c1 ImportInhibits import into the mitochondrial intermembrane space caymanchem.combioscience.co.uksapphire-usa.com
Yeast (Saccharomyces cerevisiae)TIM23 Pathway Substrate ImportAttenuates import of substrates like Su9-Ura3 nih.gov

The PINK1/Parkin pathway is a critical mitochondrial quality control system implicated in neurodegenerative diseases like Parkinson's disease. biorxiv.orgresearchgate.netnih.gov this compound, through its modulation of TIMM44, has been utilized as a small molecule probe to dissect the trafficking of the PINK1 protein. biorxiv.orgresearchgate.netresearchgate.net While this compound does not affect PINK1 import in healthy, energized mitochondria, its effects become apparent when mitophagy (the selective degradation of damaged mitochondria) is induced. biorxiv.orgresearchgate.net Under these conditions, this compound treatment alters the trafficking of PINK1 by preventing its association with the TOM complex in the outer mitochondrial membrane. biorxiv.orgresearchgate.net This, in turn, impairs the recruitment of Parkin and the subsequent clearance of dysfunctional mitochondria. biorxiv.orgresearchgate.netresearchgate.net These findings suggest that TIMM44 is a key regulator in PINK1-dependent mitophagy and provide researchers with a tool to study these events in both cellular and animal models. biorxiv.orgresearchgate.net

The utility of this compound extends to the study of mitochondrial protein import in mammalian cells. Research has confirmed that the inhibitor is active in mammalian mitochondria, where it can attenuate the import of proteins that utilize the TIM23 pathway. nih.govmedchemexpress.com For instance, studies using isolated mitochondria from HeLa cells demonstrated that this compound inhibits the import of TIM23 substrates. nih.gov This cross-species activity makes this compound a versatile tool, allowing researchers to probe the mechanisms of mitochondrial protein translocation and its link to cellular viability and dysfunction in mammalian systems. nih.govresearchgate.net The development of such probes is crucial for understanding the assembly of mitochondrial membranes and for creating models of diseases linked to mitochondrial dysfunction. researchgate.netpnas.org

Methodological Approaches in Mitoblock 10 Research

Compound Identification and Validation Strategies

Chemical Screening for Mitochondrial Protein Import Inhibitors

MitoBloCK-10 was identified through chemical screening as an inhibitor of mitochondrial protein import. It is recognized as the first small-molecule modulator to decrease the activity of the protein-associated motor (PAM) complex. glpbio.comaobious.comaxonmedchem.com Specifically, this compound targets the mitochondrial protein Tim44, a key component of the TIM23 translocase, by inhibiting its binding to both precursor proteins and Hsp70. glpbio.comaobious.comprobechem.com This action effectively attenuates the import of proteins into the mitochondria that utilize the TIM23 pathway. glpbio.comprobechem.commedchemexpress.com

The initial identification of compounds that could inhibit mitochondrial protein import involved a primary screen where approximately 600 potential inhibitors were selected for further analysis. Out of 25 promising candidates, MitoBloCK-1 was chosen for more detailed study. pnas.org Further research led to the identification and characterization of other inhibitors in the MitoBloCK series, including this compound.

The inhibitory effect of this compound on mitochondrial protein import has been demonstrated in various model systems. In yeast cells, a concentration of 100 µM this compound was shown to inhibit the import of cytochrome c1 into the mitochondrial intermembrane space. caymanchem.comsapphire-usa.com Similarly, in mammalian mitochondria, this compound inhibits protein import over a concentration range of 0-100 μM. glpbio.commedchemexpress.com The compound works across different species, indicating a conserved mechanism of action. nih.gov

Genetic Screening Techniques for Modulators of Mitochondrial Components

Genetic screening has been a crucial tool in understanding the mechanism of action of this compound. An adaptation of a genetic screen was instrumental in identifying it as an inhibitor of the mitochondrial protein import component, Tim44. axonmedchem.comcaymanchem.com This approach often involves using genetically modified cell lines to test the effects of the compound. For instance, a plasmid expressing Su9-Ura3-myc was integrated into the LEU2 locus in both wild-type and tim23-2 mutant yeast strains to study the compound's effects. glpbio.comglpbio.com

Cellular and Biochemical Assays

Cell Viability and Proliferation Assays (e.g., MTT assays)

The impact of this compound on cell viability and proliferation is commonly assessed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays. probechem.comescholarship.org This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. nih.govatcc.orgbiotium.com In these assays, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which are then solubilized and quantified spectrophotometrically. biotium.comcellbiologics.com

Research has shown that this compound inhibits the viability of HeLa cells with an IC50 (half-maximal inhibitory concentration) of 17.2 μM. probechem.com This demonstrates the compound's potential to reduce cell proliferation. The MTT assay is a fundamental tool for evaluating the cytotoxic effects of compounds like this compound. atcc.org

Table 1: Cell Viability Assay Data for this compound

Cell Line Assay Type Parameter Value Reference

This table summarizes the inhibitory concentration of this compound on a specific cell line as determined by an MTT assay.

Apoptosis and Cell Cycle Analysis

This compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. In primary human bladder cancer cells, a concentration of 25 µM this compound was found to induce apoptosis and arrest the cell cycle at the G1 phase. caymanchem.com The compound has also been observed to impair cardiac development and induce apoptosis in zebrafish embryos. probechem.com

Apoptosis, or programmed cell death, can be regulated by the BCL-2 family of proteins, which control the permeabilization of the outer mitochondrial membrane. ucla.edu Mitochondria play a central role in regulating cell proliferation and apoptosis. nih.gov The induction of apoptosis by this compound is consistent with its function as an inhibitor of mitochondrial protein import, a process vital for cell survival.

Table 2: Effects of this compound on Apoptosis and Cell Cycle

Cell Type Concentration Effect Reference
Primary human bladder cancer cells 25 µM Induces apoptosis and G1 phase cell cycle arrest caymanchem.com

This table details the observed effects of this compound on apoptosis and cell cycle progression in different biological systems.

Mitochondrial Membrane Potential Measurements

The mitochondrial membrane potential is a key indicator of mitochondrial health and function. Assays using fluorescent dyes like JC-10 are employed to measure changes in this potential. abcam.comhellobio.com In healthy cells, JC-10 accumulates in the mitochondria as aggregates, emitting red fluorescence. abcam.com In apoptotic or stressed cells with depolarized mitochondria, JC-10 remains in its monomeric form in the cytoplasm, emitting green fluorescence. hellobio.com The ratio of red to green fluorescence provides a measure of mitochondrial membrane depolarization. abcam.com

Studies have demonstrated that this compound induces mitochondrial depolarization in primary human bladder cancer cells. caymanchem.com This effect is a direct consequence of its inhibitory action on mitochondrial protein import, which disrupts normal mitochondrial function. It is important to distinguish specific inhibitory effects from non-specific damage to mitochondria. For instance, control experiments with other mitochondrial inhibitors, like MitoBloCK-1, have been conducted to ensure that the observed effects are not due to general mitochondrial damage, such as disruption of oxidative phosphorylation or dissipation of the membrane potential. pnas.org

Table 3: Summary of this compound's Effect on Mitochondrial Membrane Potential

Cell Type Effect Reference

This table highlights the impact of this compound on the mitochondrial membrane potential in a specific cell type.

ATP Level Quantification

The impact of this compound on cellular energy homeostasis is a key area of investigation, with researchers consistently observing a decrease in ATP levels upon treatment. In studies involving primary human bladder cancer cells, this compound was shown to reduce ATP concentrations. caymanchem.comresearchgate.net This effect is not limited to cancer cells, as similar findings of ATP depletion were reported in human umbilical vein endothelial cells (HUVECs) following treatment with this TIMM44 blocker. nih.gov

The mechanism behind this ATP reduction is linked to the disruption of mitochondrial functions. researchgate.netnih.gov Specifically, by inhibiting the TIMM44 protein, this compound impairs mitochondrial protein import, which in turn leads to mitochondrial dysfunction and a subsequent drop in ATP synthesis. researchgate.netnih.gov Research on glioma cells further supports this, showing that silencing TIMM44 results in depleted ATP levels. thno.org The link between TIMM44 function and cellular ATP was further solidified by experiments where ectopic overexpression of TIMM44 led to an increase in ATP content. nih.govresearchgate.net

In vivo studies corroborate these in vitro findings. Xenograft tissues from mice treated with this compound exhibited a reduction in ATP. researchgate.net This consistent observation across different cell types and experimental models underscores the critical role of TIMM44 in mitochondrial energy production and highlights the mechanism by which this compound exerts its cellular effects.

Reactive Oxygen Species (ROS) Detection

A consistent finding in studies on this compound is its ability to induce the production of reactive oxygen species (ROS). This has been observed across various cell types, including primary human bladder cancer cells caymanchem.comresearchgate.net and glioma cells. thno.org The increase in ROS is a direct consequence of the mitochondrial dysfunction caused by this compound. researchgate.netnih.gov

Methodologically, ROS levels are often measured using fluorescent probes. For instance, CellROX intensity has been used to quantify the increase in ROS in glioma cells treated with this compound. thno.orgthno.org Similarly, in human umbilical vein endothelial cells (HUVECs), treatment with this compound led to increased CellROX intensity, indicating a rise in ROS production. nih.gov Another common method involves the use of MitoSOX™ Red, a reagent that specifically detects mitochondrial-derived ROS. frontiersin.org

The induction of oxidative stress is a key element of this compound's mechanism of action. The increased ROS levels contribute to the cellular damage and apoptosis observed in treated cells. nih.govthno.org This is further supported by in vivo studies where intravitreal injection of this compound in mice led to oxidative injury in retinal tissues. nih.govresearchgate.net

Protein Import Assays (e.g., in vitro import assays)

The primary mechanism of action of this compound is the inhibition of mitochondrial protein import. caymanchem.comprobechem.comglpbio.com This is a critical process for mitochondrial function, as most mitochondrial proteins are synthesized in the cytosol and must be imported into the organelle. This compound specifically targets the TIM23 translocon pathway by binding to a pocket in the C-terminal domain of TIMM44, a key component of the presequence-associated motor (PAM) complex. nih.govnih.gov This binding event disrupts the interaction of TIMM44 with both the precursor protein and mtHsp70, effectively stalling the import process. probechem.comglpbio.comnih.gov

In vitro import assays are a fundamental tool for studying the effects of this compound. These assays typically utilize radiolabeled precursor proteins, such as Su9-dihydrofolate reductase (DHFR), which are incubated with isolated mitochondria. nih.govnih.gov The amount of imported protein is then quantified, often through SDS-PAGE and autoradiography. nih.govnih.gov

Studies have demonstrated that this compound effectively inhibits the import of substrates that rely on the TIM23 pathway. probechem.comglpbio.com For example, the import of cytochrome c1 into the mitochondrial intermembrane space in yeast cells is inhibited by this compound. caymanchem.com Similarly, the import of Su9-DHFR into isolated mitochondria is significantly reduced in the presence of the inhibitor. nih.gov These assays have been crucial in elucidating the specific molecular target and mechanism of action of this compound.

Immunoblotting for Protein Expression and Modification

Immunoblotting, or Western blotting, is a widely used technique in this compound research to analyze the expression and modification of specific proteins. This method allows researchers to assess the downstream effects of this compound treatment on various cellular pathways.

A key application of immunoblotting in this context is to confirm the target engagement of this compound. While this compound inhibits the function of TIMM44, studies have shown that it does not typically alter the expression levels of TIMM44 or TIMM23 proteins in cells like HUVECs. nih.gov This indicates that the inhibitory effect of this compound is due to direct binding and functional disruption rather than downregulation of the protein itself.

Immunoblotting is also crucial for investigating the signaling pathways affected by this compound. For example, in bladder cancer cells, treatment with this compound was found to significantly decrease the phosphorylation of Akt and p70S6 kinase 1 (S6K1), key components of the Akt-mTOR pathway, without changing the total protein levels of Akt1 and S6K1. nih.gov This suggests that this compound can modulate important cell growth and survival pathways. Furthermore, immunoblotting has been used to detect the release of mitochondrial proteins, serving as a control to ensure that the observed effects of this compound are not due to a general disruption of mitochondrial membrane integrity. nih.gov

Blue-Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Protein Complex Analysis

Blue-Native Polyacrylamide Gel Electrophoresis (BN-PAGE) is a powerful technique employed in this compound research to study the integrity and assembly of mitochondrial protein complexes in their native state. ucl.ac.ukresearchgate.net This method is particularly valuable for understanding how the inhibition of protein import by this compound affects the formation and stability of these large, multi-subunit structures that are essential for mitochondrial function.

In the context of PINK1/Parkin-mediated mitophagy, BN-PAGE has been adapted to investigate the association of PINK1 with the TOM complex in uncoupled mitochondria. biorxiv.org Research has shown that pretreatment with this compound leads to a reduced amount of PINK1 associated with the TOM complex, suggesting that the inhibition of TIMM44 activity by this compound can have downstream effects on the assembly of protein complexes on the outer mitochondrial membrane. biorxiv.org This highlights the interconnectedness of mitochondrial protein import and the assembly of functional protein complexes.

BN-PAGE can also be used in a preparative manner to isolate specific protein complexes for further analysis. researchgate.net By combining BN-PAGE with other techniques such as immunoblotting or mass spectrometry, researchers can gain detailed insights into the composition and stoichiometry of mitochondrial protein complexes and how they are altered by treatment with this compound.

Cell Migration and Invasion Assays

The effect of this compound on the migratory and invasive capabilities of various cell types has been a significant focus of research, with consistent findings demonstrating its inhibitory effects. These cellular processes are crucial for both normal physiological functions and pathological conditions like cancer metastasis and angiogenesis.

Transwell assays, also known as Boyden chamber assays, are a standard method used to quantify cell migration and invasion. In these assays, cells are seeded in the upper chamber of a Transwell insert, and their movement towards a chemoattractant in the lower chamber is measured. For invasion assays, the insert's membrane is coated with a basement membrane matrix, such as Matrigel, to simulate the extracellular matrix that cells must degrade and penetrate during invasion. researchgate.netthno.org

Studies have consistently shown that this compound significantly inhibits the migration and invasion of various cell types. For example, treatment with this compound has been shown to slow the migration and invasion of P1 primary human glioma cells. thno.org Similar inhibitory effects on both migration and invasion have been observed in primary human bladder cancer cells caymanchem.comresearchgate.net and human umbilical vein endothelial cells (HUVECs). nih.gov These findings suggest that by disrupting mitochondrial function, this compound can effectively impair the cellular machinery required for cell motility and invasion.

In Vitro Angiogenesis Assays (e.g., capillary tube formation)

In vitro angiogenesis assays are crucial for evaluating the potential of compounds to modulate the formation of new blood vessels, a process vital for development, wound healing, and tumor growth. researchgate.netnih.gov One of the most common and informative of these assays is the capillary tube formation assay, which assesses the ability of endothelial cells to form three-dimensional, tube-like structures on a basement membrane matrix, such as Matrigel. nih.govnih.gov

Research has demonstrated that this compound is a potent inhibitor of angiogenesis in vitro. nih.govresearchgate.net When human umbilical vein endothelial cells (HUVECs) are treated with this compound, their ability to form capillary tubes is significantly suppressed. nih.gov This inhibition of angiogenesis is a direct consequence of the mitochondrial dysfunction induced by this compound, which includes ATP reduction, ROS production, and the induction of apoptosis in endothelial cells. nih.gov

The anti-angiogenic properties of this compound are further supported by studies showing that silencing TIMM44, the molecular target of this compound, also leads to a significant inhibition of endothelial cell proliferation, migration, and capillary tube formation. nih.govresearchgate.net Conversely, the overexpression of TIMM44 enhances these pro-angiogenic activities. nih.govresearchgate.net These findings, corroborated by in vivo studies showing that this compound inhibits retinal angiogenesis, highlight the therapeutic potential of targeting TIMM44 with compounds like this compound in diseases characterized by abnormal angiogenesis. nih.govresearchgate.net

Genetic and Molecular Biology Techniques

Research into the effects of this compound, a small molecule modulator of the protein-associated motor (PAM) complex, heavily relies on genetic and molecular biology techniques to validate its mechanism of action. medchemexpress.comresearchgate.net These methods are crucial for demonstrating that the cellular effects of this compound are specifically due to its inhibition of the mitochondrial protein TIMM44. nih.govnih.gov

The CRISPR-Cas9 system is a powerful gene-editing tool used to permanently disrupt or "knock out" a specific gene. In the context of this compound research, scientists have used CRISPR-Cas9 to deplete the TIMM44 gene in various cancer cell lines. This approach serves as a genetic control to mimic the pharmacological inhibition by this compound.

Studies have shown that the genetic depletion of TIMM44 via CRISPR-Cas9 induces significant anti-cancer effects, including the inhibition of cell viability and proliferation in bladder cancer and glioma cells. nih.govnih.gov A key finding is that after TIMM44 has been genetically removed from the cancer cells, the addition of this compound produces no further inhibitory effect. nih.govresearchgate.netresearchgate.net This provides strong evidence that TIMM44 is the specific and primary target of this compound. The effects of TIMM44 knockout have also been demonstrated in endothelial cells, where it disrupted mitochondrial functions and inhibited proliferation and migration. researchgate.netnih.gov

Cell TypeTechniqueKey FindingReference
Bladder Cancer CellsCRISPR-Cas9 mediated knockout of TIMM44Induced robust anti-cancer activity, mirroring the effects of this compound. The compound had no additional effect in these TIMM44-depleted cells. nih.govresearchgate.net
Glioma CellsCRISPR/Cas9 knockout (KO) of TIMM44Robustly inhibited cell viability, proliferation, and migration. nih.govthno.org
Human Umbilical Vein Endothelial Cells (HUVECs)CRISPR/Cas9-TIMM44-KO strategyDisrupted mitochondrial functions and inhibited endothelial cell proliferation and migration. researchgate.net

To further confirm the role of TIMM44, researchers employ the opposite strategy: gene overexpression. Using lentiviral vectors, which are efficient tools for delivering genetic material into cells, scientists can introduce and express extra copies of the TIMM44 gene.

Cell TypeTechniqueKey FindingReference
Primary Bladder Cancer CellsLentiviral construct for TIMM44 overexpressionAugmented proliferation and motility of cancer cells. Enhanced Akt-S6K1 phosphorylation. nih.govresearchgate.net
Glioma CellsLentiviral construct for TIMM44 overexpressionAugmented glioma cell proliferation and migration. nih.govthno.org
Endothelial Cells (HUVECs, hRMECs, hCMEC/D3)Lentiviral overexpression of TIMM44Increased ATP content and augmented endothelial cell proliferation and migration. researchgate.netnih.gov

Gene silencing using short hairpin RNA (shRNA) is another technique to reduce or "knock down" the expression of a target gene. Lentiviral particles are often used to deliver the shRNA into cells, where it is processed to interfere with the messenger RNA (mRNA) of the target gene, preventing it from being translated into a protein. nih.gov

This method has been widely used in studies related to this compound's target, TIMM44. In various endothelial cells, including HUVECs, silencing TIMM44 with targeted shRNA significantly inhibited cell proliferation, migration, and capillary tube formation in vitro. researchgate.netnih.gov These effects were linked to disruptions in mitochondrial function, such as reduced ATP production and increased reactive oxygen species (ROS). researchgate.netnih.gov Similarly, in glioma cells, depleting TIMM44 using a lentiviral shRNA strategy robustly inhibited cell viability and migration. nih.govthno.org These findings are consistent with the outcomes of treating these cells with this compound, thereby validating the compound's mode of action. nih.govresearchgate.net

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is a sensitive technique used to measure the amount of a specific RNA in a sample. diva-portal.org In the context of this compound research, it is used to quantify the expression levels of TIMM44 and other related genes to understand the downstream consequences of its inhibition.

For instance, RT-qPCR is used to confirm the successful knockdown of TIMM44 mRNA in cells treated with shRNA. nih.gov Beyond confirming knockdown, research has used RT-qPCR to show that silencing or knocking out TIMM44 leads to a dramatic decrease in the mRNA expression of TIMM44-dependent mitochondrial genes. nih.govthno.org These include genes involved in mitochondrial dynamics and function, such as Opa1, Mfn1, and Mfn2. nih.govthno.org This demonstrates that inhibiting TIMM44 with tools like this compound has cascading effects on the expression of other crucial mitochondrial genes.

Animal Models and In Vivo Methodologies

To understand the effects of a compound in a whole, living organism, researchers turn to in vivo studies, often utilizing animal models. These models are indispensable for evaluating the potential therapeutic efficacy of compounds like this compound in a more complex biological system.

A xenograft model involves transplanting human cells or tissues into an immunodeficient mouse. crownbio.comscirp.org These mice, such as nude or SCID mice, have a compromised immune system that prevents them from rejecting the foreign human cells. nih.govcreative-animodel.com This allows researchers to grow human tumors in a living animal and test the effects of anti-cancer agents directly on these tumors. crownbio.comdovepress.com

In research on this compound, xenograft models have been critical for demonstrating its in vivo efficacy. Studies involving bladder cancer showed that when human bladder cancer cells were grown as xenografts in nude mice, intraperitoneal injection of this compound significantly impeded tumor growth. nih.govresearchgate.net Analysis of the excised tumor tissues revealed increased oxidative stress, a reduction in ATP, and apoptosis, confirming that the compound's mechanism of action observed in vitro translates to an in vivo setting. nih.govresearchgate.netresearchgate.net Furthermore, these studies showed that genetic depletion of TIMM44 in the cancer cells prior to implantation also arrested xenograft growth, providing a parallel line of evidence for the importance of this target. nih.govresearchgate.net

Cancer TypeModelTreatment/MethodKey In Vivo FindingReference
Bladder CancerXenograft in nude miceIntraperitoneal injection of this compoundImpeded bladder cancer xenograft growth; induced oxidative stress, ATP reduction, and apoptosis in tumor tissue. nih.govresearchgate.net
Bladder CancerXenograft in nude miceGenetic depletion of TIMM44 in cancer cellsArrested bladder cancer xenograft growth; led to oxidative stress and ATP reduction in tumor tissue. nih.govresearchgate.net
GliomaSubcutaneous xenograftIntratumoral injection of TIMM44 shRNA AAVSuppressed the growth of glioma xenografts. nih.govthno.org
GliomaIntracranial xenograftImplantation of TIMM44 KO glioma cellsLargely inhibited the growth of intracranial glioma xenografts. nih.govthno.org

Zebrafish Embryo Models for Developmental Studies

Zebrafish (Danio rerio) embryos serve as a powerful in vivo model for vertebrate developmental biology, largely due to their rapid, external, and transparent development, which allows for detailed observation of organogenesis. unsw.edu.au In the context of this compound research, these models are utilized to understand the compound's effects on fundamental developmental processes.

Research employing zebrafish embryos has shown that exposure to this compound can lead to significant developmental abnormalities. Specifically, when used at a concentration of 10 µM, this compound induces distinct phenotypes, including dorsal curvature of the body and apoptosis within cardiac tissues. caymanchem.com These findings highlight the critical role of the mitochondrial protein import machinery, which this compound targets, in proper embryonic development. The observed effects underscore the utility of the zebrafish model in elucidating the systemic impact of inhibiting mitochondrial protein import during the earliest stages of life.

Table 1: Observed Effects of this compound in Zebrafish Embryos

Concentration Observed Phenotypes Developmental Impact

Intravitreal Administration and Retinal Imaging in Mouse Models

To investigate the effects of this compound directly within the central nervous system, researchers employ intravitreal administration in mouse models. This technique involves injecting the compound directly into the vitreous humor of the eye, allowing for localized delivery to the retina and bypassing the blood-retina barrier. researchgate.netbiorxiv.org This approach is often coupled with advanced retinal imaging techniques, such as optical coherence tomography (OCT), to non-invasively monitor retinal morphology and pathology over time. arvojournals.org

Studies using this methodology have demonstrated that this compound, a blocker of the translocase of inner mitochondrial membrane 44 (TIMM44), induces significant pathological changes in the mouse retina. researchgate.net Intravitreal injection of the compound was found to cause oxidative injury and inhibit angiogenesis in the retinal tissue. researchgate.net These effects are consistent with findings from endothelial-specific knockdown of TIMM44, which resulted in vascular leakage, the formation of acellular capillaries, and degeneration of retinal ganglion cells. researchgate.net

Biochemical analysis of retinal tissues from mice treated with intravitreal this compound revealed specific markers of oxidative stress and vascular damage. The research identified a reduction in the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) and a concurrent increase in the levels of thiobarbituric acid reactive substances (TBARS), which are indicators of lipid peroxidation. caymanchem.com Furthermore, a quantifiable increase in the number of acellular capillaries was observed, signifying retinal vascular degeneration. caymanchem.com

Table 2: Research Findings of Intravitreal this compound Administration in Mouse Retina

Parameter Measured Finding Implication
Superoxide Dismutase (SOD) Activity Reduced Compromised antioxidant defense. caymanchem.com
TBARS Levels Increased Elevated oxidative stress and lipid peroxidation. caymanchem.com
Acellular Capillaries Increased Number Indicates retinal vascular degeneration and damage. caymanchem.comresearchgate.net

Future Research Directions and Translational Potential

Exploring Broader Therapeutic Implications in Mitochondrial Diseases

While much of the initial research on MitoBloCK-10 has focused on its anticancer properties, its mechanism of action holds potential for treating a wider range of conditions. researchgate.netcaymanchem.com Mitochondrial dysfunction is a hallmark of numerous inherited mitochondrial diseases, often caused by mutations in either mitochondrial DNA (mtDNA) or nuclear DNA. nih.govmaxplanckneuroscience.org Although seemingly counterintuitive to inhibit protein import in diseases characterized by mitochondrial deficiency, there could be specific contexts where this is beneficial. For instance, the accumulation of misfolded proteins due to mutations can trigger proteotoxic stress. The phenomenon of mitochondrial Precursor Over-accumulation Stress (mPOS), where mitochondrial precursor proteins build up in the cytosol, is a known cell death pathway. frontiersin.org Modulating the import process could potentially alleviate this stress under specific pathological conditions.

Furthermore, neurodegenerative diseases such as Parkinson's disease have been linked to dysfunctional mitochondrial quality control. biorxiv.orgresearchgate.net Research using this compound has already begun to elucidate the role of TIMM44 in mitophagy, the process of clearing damaged mitochondria. biorxiv.org This suggests that targeting TIMM44 could be a strategy to modulate mitochondrial turnover in neurodegenerative disorders. Future research should explore the effects of transient TIMM44 inhibition in various cellular and animal models of mitochondrial and neurodegenerative diseases to determine if a therapeutic window exists.

Investigating Synergistic Effects with Existing Therapies

A promising area of translational research is the combination of this compound with existing therapeutic agents, particularly in oncology. Cancer cells often exhibit heightened mitochondrial biogenesis and reliance on oxidative phosphorylation (OXPHOS) to meet their energetic and biosynthetic demands. frontiersin.org By inhibiting mitochondrial protein import, this compound disrupts these processes, leading to an energy crisis and increased oxidative stress within the tumor cells. caymanchem.com

This disruption can sensitize cancer cells to other treatments. For example, other inhibitors of mitochondrial translation, such as tigecycline, have demonstrated synergistic effects with chemotherapeutic drugs like cisplatin (B142131) and paclitaxel (B517696), as well as with targeted agents like BRAF and MEK inhibitors. frontiersin.org Similarly, combining mitochondrial chaperone inhibitors with BH3-mimetics has been shown to synergistically induce apoptosis in tumor cells. nih.gov A mitochondria-targeting peptide, Mito-FF, also showed enhanced anticancer effects when combined with paclitaxel in breast cancer models. nih.gov Future studies should systematically evaluate the synergistic potential of this compound with a broad range of cancer therapies, including conventional chemotherapy, radiation, and inhibitors of other metabolic pathways, across various cancer types.

Development of Novel Analogs for Enhanced Specificity and Efficacy

This compound serves as a crucial chemical probe and a lead compound for drug development. biorxiv.org The development of novel analogs is a critical next step to enhance its therapeutic potential. The goal of such medicinal chemistry efforts would be to improve key properties, including specificity for TIMM44, potency, and pharmacokinetic profiles. Research into analogs of other mitochondrial import inhibitors, such as MitoBloCK-1, has shown that structural modifications can refine their activity. pnas.orggoogle.com

By creating a library of this compound analogs, researchers can perform structure-activity relationship (SAR) studies to identify the chemical moieties essential for its inhibitory function. researchgate.net This process could lead to the development of second-generation inhibitors with greater efficacy at lower concentrations, potentially reducing off-target effects. Testing analogs that fail to inhibit TIMM44 is also crucial for confirming that the observed cellular effects are specifically due to the modulation of the intended target. biorxiv.orgresearchgate.net The long-term objective is to develop optimized compounds suitable for preclinical and, eventually, clinical investigation in human diseases. pnas.org

Elucidating Additional Downstream Signaling Pathways Affected by TIMM44 Modulation

The inhibition of TIMM44 by this compound initiates a cascade of cellular events that are not yet fully understood. TIMM44 is essential for the import of thousands of different proteins, and its blockage is expected to have wide-ranging consequences. researchgate.net Initial studies show that TIMM44 inhibition leads to reduced ATP levels, increased reactive oxygen species (ROS) production, mitochondrial depolarization, and activation of apoptosis. researchgate.netcaymanchem.com

However, the broader impact on cellular signaling is an active area of investigation. For instance, TIMM44 modulation has been shown to affect angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. researchgate.net Furthermore, research has demonstrated that TIMM44 inhibition can alter PINK1/Parkin-mediated mitophagy pathways, which are central to mitochondrial quality control and implicated in neurodegeneration. biorxiv.orgresearchgate.net Future research using proteomic, transcriptomic, and metabolomic approaches will be vital to map the full spectrum of downstream signaling pathways affected by TIMM44 inhibition. This will provide a more complete picture of its cellular impact and may reveal new therapeutic targets and applications.

Advancing Understanding of Mitochondrial Protein Import Complex Dynamics

Small molecule inhibitors like this compound are invaluable tools for dissecting complex biological machinery. This compound specifically targets the presequence-associated motor (PAM) complex by inhibiting the binding of TIMM44 to precursor proteins and Hsp70. medchemexpress.comfrontiersin.org This allows researchers to study the consequences of acutely disrupting this motor's function with high temporal resolution, which is often not possible with genetic methods alone.

Using this compound, scientists can investigate the intricate dynamics of the TIM23 translocase. For example, it has been used to show that the import of the complex I assembly factor NDUFAF8 is dependent on the PAM complex. rupress.org It has also been instrumental in studying how the TIM23 complex handles different substrates, such as the kinase PINK1, which is released laterally into the inner membrane. biorxiv.orgresearchgate.net Further studies employing this compound can help to elucidate the coordination between the outer membrane (TOM) and inner membrane (TIM23) import machineries and understand how the import motor adapts to cellular stress and varying metabolic demands. researchgate.net This fundamental knowledge is essential for understanding the pathophysiology of mitochondrial diseases and for developing targeted therapies.

Q & A

Q. How should researchers report negative or inconclusive results in MitoBloCK-10 studies?

  • Answer : Publish in journals emphasizing negative results (e.g., PLOS ONE). Detail experimental conditions comprehensively (e.g., buffer pH, cell passage number) to aid troubleshooting. Use preprint servers to share preliminary findings and solicit feedback .

Ethical & Reporting Standards

Q. What ethical considerations apply when using this compound in animal studies?

  • Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Monitor for off-target toxicity (e.g., liver enzyme panels) and justify sample sizes via power analysis. Obtain ethics approval for humane endpoints .

Q. How can researchers ensure compliance with FAIR data principles in this compound studies?

  • Answer : Deposit datasets in FAIR-aligned repositories (e.g., Zenodo) with unique DOIs. Annotate metadata using controlled vocabularies (e.g., CHEBI for compound IDs). Share code for analysis pipelines on GitHub .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.